molecular formula C17H23ClN2O2 B2610050 N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide CAS No. 941894-93-5

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide

Cat. No.: B2610050
CAS No.: 941894-93-5
M. Wt: 322.83
InChI Key: PSTRNHWBSPEOJJ-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first identified in 2005, and since then has been extensively studied for its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which might include compounds structurally related to N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide, involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides. This method, leveraging the classical Meinwald rearrangement and a newly identified rearrangement sequence, offers a high-yield, operationally simple pathway for generating both anthranilic acid derivatives and oxalamides, highlighting the versatility and potential applications of these compounds in various synthetic and medicinal chemistry contexts (Mamedov et al., 2016).

Potential Biological Effects

Although not directly related to this compound, studies on similar compounds, such as polyamine analogues, have shown that they can induce programmed cell death (PCD) in sensitive cell types. This process is mediated through the superinduction of polyamine catabolic enzymes and might involve oxidative stress due to the production of H2O2. Such findings suggest the potential for structural analogues of this compound to possess biological activities that could be harnessed for therapeutic purposes, particularly in the context of antitumor agents (Ha et al., 1997).

Applications in Environmental and Health Sciences

Research into the environmental and health impacts of structurally related compounds, such as herbicides and their degradation products, has provided insights into the behavior of these chemicals in natural and artificial ecosystems. Such studies are crucial for understanding the environmental persistence, toxicology, and mechanisms of action of these compounds, thereby informing safety regulations, usage guidelines, and remediation strategies. For example, the behavior of alkylphenol polyethoxylate surfactants in sewage treatment has been extensively studied to assess their transformation and the formation of potentially harmful metabolites (Ahel et al., 1994).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c18-14-9-7-13(8-10-14)11-12-19-16(21)17(22)20-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRNHWBSPEOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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